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7-Methyl-diguanosine triphosphate

mRNA translation cap-dependent translation in vitro transcription

7-Methyl-diguanosine triphosphate (CAS 62828-64-2, also known as m7Gp3G or m7GpppG) is a dinucleotide cap analog that mimics the natural 5'-terminal cap structure of eukaryotic mRNAs. It consists of 7-methylguanosine linked by a 5′-5′ triphosphate bridge to a guanosine moiety.

Molecular Formula C21H29N10O18P3
Molecular Weight 802.4 g/mol
CAS No. 62828-64-2
Cat. No. B13915599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-diguanosine triphosphate
CAS62828-64-2
Molecular FormulaC21H29N10O18P3
Molecular Weight802.4 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O
InChIInChI=1S/C21H29N10O18P3/c1-29-5-31(15-9(29)17(37)28-21(23)26-15)19-13(35)11(33)7(47-19)3-45-51(40,41)49-52(42,43)48-50(38,39)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)25-20(22)27-16(8)36/h4-7,10-13,18-19,32-35H,2-3H2,1H3,(H8-,22,23,25,26,27,28,36,37,38,39,40,41,42,43)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
InChIKeyFHHZHGZBHYYWTG-INFSMZHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Methyl-diguanosine triphosphate (m7Gp3G): The Native mRNA Cap Reference Standard for Translational and Decapping Studies


7-Methyl-diguanosine triphosphate (CAS 62828-64-2, also known as m7Gp3G or m7GpppG) is a dinucleotide cap analog that mimics the natural 5'-terminal cap structure of eukaryotic mRNAs [1]. It consists of 7-methylguanosine linked by a 5′-5′ triphosphate bridge to a guanosine moiety [2]. This compound is the archetypal cap analog used in in vitro transcription to produce capped mRNA for studying processes such as translation initiation, mRNA splicing, intracellular transport, and degradation [3].

Why 7-Methyl-diguanosine triphosphate Cannot Be Replaced by Generic Cap Analogs in Standardized mRNA Experiments


The functional performance of cap analogs is highly sensitive to structural modifications, making generic substitution untenable for reproducible research [1]. Unlike unmethylated analogs like GpppG, which exhibit negligible translational activity [2], or advanced anti-reverse cap analogs (ARCAs) that enhance translation 1.1- to 2.6-fold [3], m7Gp3G provides a precisely defined, intermediate baseline that is essential for experimental normalization and comparative studies [4]. Its well-characterized binding affinity for eIF4E, capping efficiency, and susceptibility to decapping enzymes like DcpS [5] are distinct from those of modified analogs, directly impacting mRNA stability and translation kinetics. Therefore, substituting m7Gp3G with an alternative, even one with higher translational output, introduces confounding variables that undermine data comparability and the interpretation of cap-dependent mechanisms.

Quantitative Differentiation of 7-Methyl-diguanosine triphosphate (m7Gp3G) Against Key Comparators


m7Gp3G Serves as the Baseline Reference for Relative Translational Efficiency

In standardized rabbit reticulocyte lysate (RRL) assays, m7Gp3G-capped mRNA is the benchmark against which all other cap analogs are normalized, establishing its role as the essential baseline control [1]. While advanced analogs demonstrate higher efficiency, the defined baseline of m7Gp3G is critical for quantifying the magnitude of their improvement [2].

mRNA translation cap-dependent translation in vitro transcription

m7Gp3G Exhibits Distinct Binding Affinity for the eIF4E Initiation Factor

The equilibrium association constant (KAS) of m7Gp3G for mouse eIF4E is precisely quantified, providing a benchmark for assessing how structural modifications alter protein recognition [1]. Its affinity differs from that of ARCAs, demonstrating that even minor chemical changes impact this critical interaction [2].

eIF4E protein-RNA interaction cap-binding affinity

m7Gp3G Is a Native Substrate for the Decapping Scavenger Enzyme DcpS

m7Gp3G is efficiently cleaved by human decapping scavenger enzyme (hDcpS), serving as a key substrate for studying the 3′→5′ mRNA decay pathway [1]. In contrast, cap analogs with modifications to the phosphate bridge, such as phosphorothioate substitutions, are resistant to DcpS hydrolysis [2].

mRNA decay decapping enzyme DcpS cap hydrolysis

m7Gp3G Has a Defined Capping Efficiency and Correct Orientation Profile

The incorporation efficiency of m7Gp3G during in vitro transcription is a well-characterized parameter, with a documented capping efficiency of 69% and a correct orientation rate of 58% [1]. These values are distinct from those of anti-reverse cap analogs (ARCAs), which achieve nearly 100% correct orientation due to structural modifications [2].

in vitro transcription capping efficiency mRNA synthesis

m7Gp3G Is the Most Extensively Validated Cap Analog with Decades of Published Data

As the native cap structure, m7Gp3G is the central comparator in the vast majority of cap analog literature, with its performance metrics (KAS, KI, translation efficiency) serving as the benchmark for new analog development [1]. This extensive body of published data, spanning over 40 years, provides an unparalleled foundation for experimental design and interpretation [2].

reference standard experimental reproducibility literature validation

Optimal Use Cases for 7-Methyl-diguanosine triphosphate Based on Quantitative Differentiation


As the Essential Reference Standard for Normalization in Cap Analog Comparisons

When developing or testing novel cap analogs, m7Gp3G is the indispensable control. Its defined relative translational efficiency of 1.0 [1] and well-characterized binding affinity for eIF4E (KAS = 12.6 ± 0.3 × 10⁶ M⁻¹) [2] provide the necessary baseline to quantify the performance of new compounds. Any study aiming to publish comparative data on cap analog efficacy must include m7Gp3G to ensure results are interpretable and reproducible across laboratories.

In Studies of Native mRNA Decay Mechanisms Involving the DcpS Enzyme

For research focused on the 3′→5′ mRNA decay pathway, m7Gp3G is the appropriate substrate for decapping scavenger (DcpS) assays. Its efficient hydrolysis by hDcpS [3] makes it the native target for studying this enzyme's activity. In contrast, modified analogs with resistance to DcpS cleavage (e.g., phosphorothioate ARCAs) are unsuitable for these specific mechanistic investigations, as they fail to recapitulate the natural decay process.

For Routine In Vitro Transcription of Capped mRNA Where High Yield is Prioritized Over Maximal Translation

When experimental requirements prioritize high yields of capped mRNA over absolute translational efficiency, m7Gp3G is a cost-effective and reliable choice. While its capping efficiency (69 ± 6%) [4] is lower than some optimized ARCAs, the resulting mixed population of correctly and incorrectly oriented caps is acceptable for many routine applications, such as producing mRNA for simple translation assays or as a control in splicing studies. This approach avoids the higher cost and complexity associated with ARCAs.

As a Benchmark for Investigating the Impact of Cap Modifications on eIF4E Binding

The precisely defined eIF4E binding affinity of m7Gp3G (KAS = 12.6 × 10⁶ M⁻¹) [5] makes it the ideal reference compound for studying how structural changes to the cap (e.g., N7-substitutions, phosphate modifications) alter its interaction with the translation initiation machinery. Researchers can confidently compare the KAS values of novel analogs against this established baseline to determine the impact of their modifications on cap recognition.

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